Cas no 2909-84-4 (2,4-Ditert-butylaniline)

2,4-Ditert-butylaniline is a substituted aniline derivative characterized by the presence of two tert-butyl groups at the 2 and 4 positions of the benzene ring. This structural modification enhances steric hindrance and electron-donating effects, making it a valuable intermediate in organic synthesis, particularly for the preparation of hindered amine derivatives. Its high purity and stability under standard conditions ensure consistent performance in applications such as ligand design, catalysis, and polymer stabilization. The compound’s robust steric profile also contributes to its utility in developing specialty chemicals with tailored reactivity. Suitable for research and industrial use, it is typically handled under inert conditions to maintain integrity.
2,4-Ditert-butylaniline structure
2,4-Ditert-butylaniline structure
Product Name:2,4-Ditert-butylaniline
CAS No:2909-84-4
MF:C14H23N
MW:205.33912396431
MDL:MFCD02683807
CID:839698
Update Time:2025-05-23

2,4-Ditert-butylaniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2,4-bis(1,1-dimethylethyl)-
    • 2,4-ditert-butylaniline
    • 2,4-di-tert-Butyl aniline
    • 2,4-di-tert-butylaniline
    • (2,4-di-tert-butylphenyl)amine hydrochloride
    • AK201836
    • Aniline, 2,4-di-tert-butyl-
    • 2,4-di-tert-butyl-phenylamine
    • 2,4-bis(tert-butyl)phenylamine
    • PWGOAQYJIYOGBG-UHFFFAOYSA-N
    • SBB093530
    • 2,4-di-tert-butylaniline hydrochloride
    • AB0030696
    • X2910
    • R9861
    • 2,4-Ditert-butylaniline
    • MDL: MFCD02683807
    • Inchi: 1S/C14H23N/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,15H2,1-6H3
    • InChI Key: PWGOAQYJIYOGBG-UHFFFAOYSA-N
    • SMILES: NC1=CC=C(C=C1C(C)(C)C)C(C)(C)C

Computed Properties

  • Exact Mass: 205.18319
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 206
  • XLogP3: 4.6
  • Topological Polar Surface Area: 26

Experimental Properties

  • PSA: 26.02

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2,4-Ditert-butylaniline Suppliers

Amadis Chemical Company Limited
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(CAS:2909-84-4)2,4-Ditert-butylaniline
Order Number:A1181017
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:46
Price ($):259.0/712.0
Email:sales@amadischem.com

Additional information on 2,4-Ditert-butylaniline

Exploring the Properties and Applications of 2,4-Ditert-butylaniline (CAS No 2909-84-4)

2,4-Ditert-butylaniline, also known by its CAS registry number CAS No 2909-84-4, is a versatile organic compound that has garnered significant attention in various fields due to its unique chemical properties and potential applications. This compound is an aromatic amine derivative with two tert-butyl groups attached to the benzene ring at the 2 and 4 positions. The presence of these bulky tert-butyl groups imparts steric hindrance, which plays a crucial role in its chemical behavior and reactivity.

The synthesis of 2,4-ditert-butylaniline typically involves nucleophilic aromatic substitution reactions. Starting from an appropriate aromatic halide or nitro compound, the tert-butyl groups are introduced via nucleophilic substitution under specific reaction conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact.

Physical and Chemical Properties

2,4-Ditert-butylaniline exhibits a melting point of approximately 115°C and a boiling point around 365°C. Its solubility in common organic solvents such as dichloromethane and toluene is moderate, making it suitable for various solution-based reactions. The compound is stable under normal conditions but can undergo oxidation or hydrolysis under harsh conditions. Recent studies have explored its thermal stability under high-pressure environments, revealing its potential for use in high-performance materials.

Applications in Material Science

2,4-Ditert-butylaniline has found extensive applications in material science due to its ability to act as a precursor for advanced polymers and composites. Its bulky structure allows for controlled polymerization reactions, leading to materials with enhanced mechanical properties. For instance, researchers have utilized this compound to synthesize high-strength polyurethanes that exhibit excellent resistance to abrasion and temperature fluctuations.

In the field of electronics, 2,4-ditert-butylaniline serves as a key intermediate in the production of advanced organic semiconductors. Its electron-donating tert-butyl groups facilitate charge transport mechanisms, making it ideal for applications in organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). Recent breakthroughs have demonstrated its role in enhancing the efficiency of perovskite solar cells by stabilizing the perovskite layer during fabrication.

Biological Applications

Beyond material science, 2,4-ditert-butylaniline has shown promise in biological systems. Its ability to interact with biomolecules has led to its exploration as a potential drug delivery agent. Researchers have investigated its use as a carrier for hydrophobic drugs, leveraging its solubility properties to enhance drug bioavailability. Additionally, studies have examined its role as an inhibitor of certain enzymes involved in metabolic pathways, highlighting its potential in therapeutic interventions.

Sustainability Considerations

In line with global efforts toward sustainable chemistry, recent research has focused on developing eco-friendly synthesis routes for 2,4-ditert-butylaniline. Green chemistry principles have been applied to minimize waste generation and reduce energy consumption during production. For example, microwave-assisted synthesis methods have been employed to accelerate reaction rates while lowering energy requirements.

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Recommended suppliers
Amadis Chemical Company Limited
(CAS:2909-84-4)2,4-Ditert-butylaniline
A1181017
Purity:99%/99%
Quantity:1g/5g
Price ($):259.0/712.0
Email